Tert-butyl(3-methoxypropyl)amine

Description

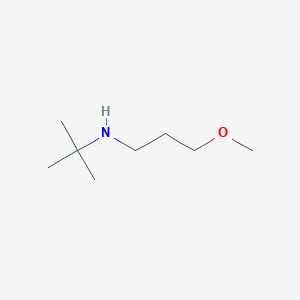

Tert-butyl(3-methoxypropyl)amine is a secondary amine characterized by a bulky tert-butyl group and a 3-methoxypropyl chain attached to the nitrogen atom. The tert-butyl group introduces significant steric hindrance, reducing nucleophilic reactivity but enhancing lipophilicity and metabolic stability. The 3-methoxypropyl moiety contributes polarity via its ether oxygen, improving solubility in polar solvents compared to purely alkyl-substituted amines. This combination makes the compound valuable in pharmaceutical synthesis, particularly for modulating solubility and steric interactions in enzyme-binding applications .

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)9-6-5-7-10-4/h9H,5-7H2,1-4H3 |

InChI Key |

DCDCGHBFFJHPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-methoxypropyl)amine typically involves the reaction of tert-butylamine with 3-methoxypropyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the electrophilic carbon of the 3-methoxypropyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amine oxides.

Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Amine oxides or nitroso compounds.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Tert-butyl(3-methoxypropyl)amine serves as a crucial building block in organic synthesis. Its structure allows for the preparation of complex molecules and functionalized amines, which are essential in developing new materials and pharmaceuticals. The compound's unique steric and electronic properties enhance its utility in various chemical reactions, including nucleophilic substitutions and additions.

Synthesis Methods

The synthesis typically involves the reaction of tert-butylamine with 3-methoxypropyl chloride under basic conditions. This nucleophilic substitution reaction can be optimized in industrial settings by adjusting parameters such as temperature, pressure, and solvent choice (e.g., dichloromethane or toluene) to maximize yield and purity.

Biological Applications

Pharmaceutical Intermediates

this compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to act as a nucleophile makes it suitable for creating drug intermediates that can lead to therapeutically active compounds .

Agrochemical Production

In addition to pharmaceuticals, this compound is used as an intermediate in the production of agrochemicals. It plays a role in synthesizing herbicides and pesticides, contributing to agricultural advancements .

Industrial Applications

Polymer Production

The compound finds applications in the manufacturing of polymers and resins. Its chemical properties allow it to be incorporated into various formulations that require specific mechanical or thermal characteristics.

Chemical Manufacturing

In industrial chemistry, this compound is involved in producing other chemicals. Its reactivity can be harnessed to create diverse chemical products used in different sectors, including textiles and coatings .

Mechanism of Action

The mechanism of action of tert-butyl(3-methoxypropyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- tert-Butyl vs. n-Butyl : The tert-butyl group in this compound reduces nucleophilic substitution (SN2) reactivity due to steric hindrance compared to the linear n-butyl group in butyl(3-methoxypropyl)amine .

- Methoxypropyl vs. Chloropropyl : The 3-methoxypropyl group offers better solubility in polar solvents than the 3-chloropropyl group, which prioritizes reactivity in alkylation reactions .

Biological Activity

Tert-butyl(3-methoxypropyl)amine is an organic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structural properties, characterized by a tert-butyl group and a 3-methoxypropyl substituent attached to an amine functional group, suggest potential biological activities. The molecular formula of this compound is C${10}$H${23}$N, indicating a relatively complex structure that may influence its pharmacological effects.

Biological Activity Overview

The biological activity of this compound is still under investigation, but preliminary studies suggest various pharmacological effects. Compounds with similar methoxy groups have demonstrated enhanced lipophilicity and bioavailability, which can lead to improved pharmacokinetic profiles in drug development. Notably, structural similarities with known neurotransmitter modulators indicate potential applications in neuropharmacology.

Potential Pharmacological Applications

- Neuropharmacology : Due to its structural resemblance to neurotransmitter modulators, this compound may influence neurotransmission and exhibit neuroprotective properties.

- Antimicrobial Activity : The compound's potential as an antimicrobial agent is suggested by its structural features that are common in compounds exhibiting antibacterial properties .

- Renin Inhibition : Research has indicated that derivatives of related amines may act as renin inhibitors, which are crucial in managing hypertension and other cardiovascular conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Isobutyl(2-methoxyethyl)amine | Aliphatic Amine | Similar alkane structure; different side chain length. |

| Sec-butyl(4-methoxybutyl)amine | Aliphatic Amine | Longer carbon chain; potential for different biological activity. |

| Benzyl(3-methoxypentyl)amine | Aromatic Amine | Incorporates an aromatic ring; differing polarity and solubility characteristics. |

The unique combination of the bulky tert-butyl group and the methoxy propyl chain may confer specific interactions within biological systems, potentially leading to distinct pharmacological profiles compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that could provide insights into the potential effects of this compound:

- Neuropharmacological Studies : Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound might also possess similar effects.

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of various amines found that certain derivatives exhibited potent inhibition against drug-resistant strains of bacteria, hinting at the possible efficacy of this compound in treating infections .

- Renin Inhibition : Structural modifications in related compounds have shown improved pharmacokinetic profiles while maintaining renin inhibitory activity, indicating a pathway for optimizing the therapeutic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.